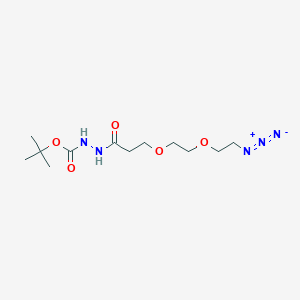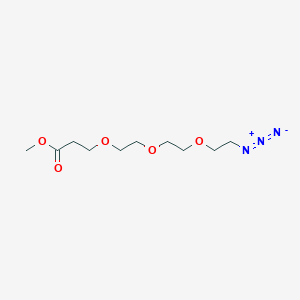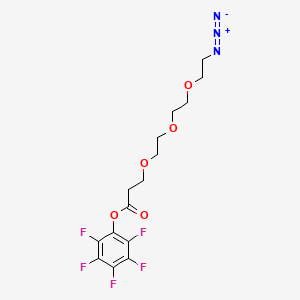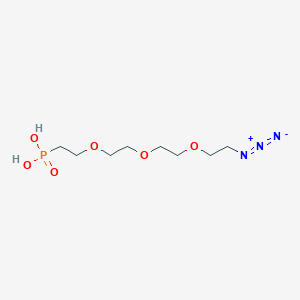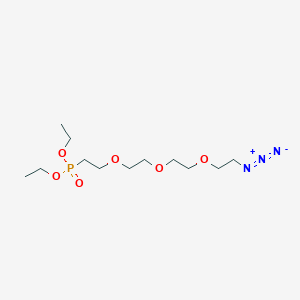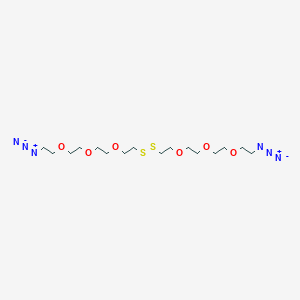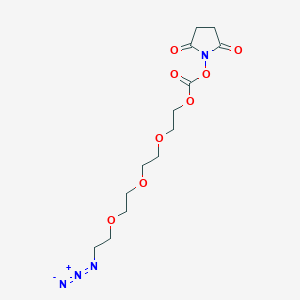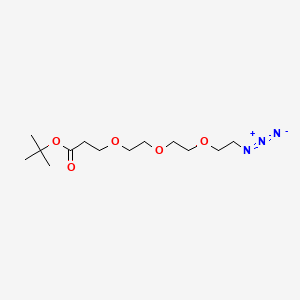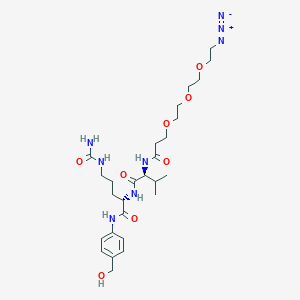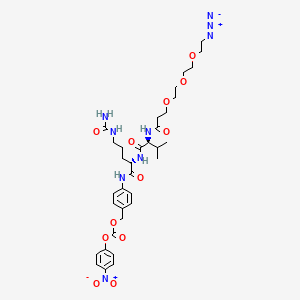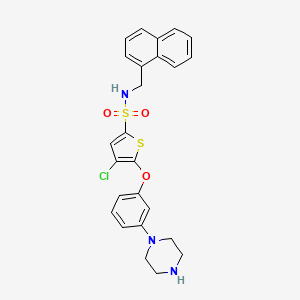
4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide
Vue d'ensemble
Description
“4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C25H24ClN3O3S2 and a molecular weight of 514.06 . It is also known as B355252 .
Synthesis Analysis
The synthesis of this compound involves a microwave-assisted nucleophilic aromatic substitution (S(N)Ar) reaction . This method allows for the rapid generation of the heteroaryl ether core structure of the compound in the presence of cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone, with a yield of 94% .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C25H24ClN3O3S2. It contains a naphthalen-1-ylmethyl group, a piperazin-1-yl group, and a phenoxy group attached to a thiophene-2-sulfonamide core .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is a nucleophilic aromatic substitution (S(N)Ar) reaction . This reaction is facilitated by the use of a microwave, which allows for rapid generation of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 514.06 .Applications De Recherche Scientifique
Neuroinflammation Suppression
Scientific Field
Neuroscience
Application Summary
B355252 has been found to suppress neuroinflammatory responses and cell death in the brain. This is particularly relevant in conditions where neuroinflammation is a key pathological feature.
Methods of Application
In the study, C57BL/6j mice were intraperitoneally injected with a single dosage of lipopolysaccharide (LPS, 1 mg/kg) to induce inflammation. B355252 (1 mg/kg) intervention was started two days prior to the LPS injection. The animal brains were harvested at 4 and 24 h post-LPS injection, and histological, biochemical, and cytokine array outcomes were examined .
Results
B355252 improved LPS-induced behavioral deterioration, mitigated brain tissue damage, and suppressed the activation of microglial and astrocytes. Furthermore, B355252 reduced the protein levels of key pyroptotic markers TLR4, NLRP3, and caspase-1 and inhibited the LPS-induced increases in IL-1β, IL-18, and cytokines .
Neuroprotection in Cerebral Ischemia
Scientific Field
Neurology
Application Summary
B355252 has shown potential in ameliorating neuronal loss and inflammatory responses in a rat model of cerebral ischemia.
Methods of Application
The study adopted an endothelin-1 stereotaxic intracranial injection to induce cerebral ischemia in rats. The efficacy of B355252 in neuroprotection, anti-inflammation, and behavioral outcome improvements was evaluated using 2,3,5-triphenyltetrazolium chloride (TTC) staining, immunofluorescent staining, enzyme-linked immunosorbent assay (ELISA), and behavioral tests .
Results
B355252 was found to protect ischemic neurons from neuronal loss by attenuating DNA damage, reducing ROS production and the LDH level, and preventing neuronal apoptosis. Moreover, inflammatory responses in astrocytic and microglial gliosis, as well as IL-1β and TNF-α levels, were ameliorated .
Neuroprotection in Serum Deprivation Conditions
Scientific Field
Cell Biology
Application Summary
B355252 has been demonstrated to protect neuronal cells from apoptosis induced by serum deprivation through the inhibition of caspase 3/7 activation, and provoked cell proliferation under similar conditions .
Methods of Application
The exact methods of application are not specified in the available resources.
Results
The results showed that B355252 was effective in protecting neuronal cells from apoptosis and promoting cell proliferation in serum deprivation conditions .
Attenuation of Glutamate-Induced Excitotoxicity
Scientific Field
Neurobiology
Application Summary
B355252 has been shown to protect neuronal cells against glutamate-induced excitotoxicity by attenuating mitochondrial fission and the nuclear translocation of apoptosis-inducing factor (AIF) in glutamate-challenged HT22 neuronal cells .
Results
The results revealed that glutamate treatment led to large increases in the mitochondrial levels of the major fission proteins dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1), but only small elevations in the fusion proteins mitofusin 1 and 2 (Mfn1/2) and optic atrophy 1 (Opa1). In addition, glutamate toxicity disrupted mitochondrial reticular networks and increased the translocation of AIF to the nucleus. Pretreatment with B355252 reduced glutamate-induced cell death and prevented the increases in the protein levels of Drp1, Fis1, Mfn1/2, and Opa1 in the mitochondrial fraction .
Protection Against Cobalt Chloride-Induced Hypoxic Damage
Application Summary
B355252 has been demonstrated to reduce the damaging effects caused by cobalt chloride (CoCl2) and should be further evaluated for applications in cerebral ischemia therapy .
Results
B355252 addition significantly reduced autophagy induction .
Potentiating Neural Growth Factor
Application Summary
B355252 is known for potentiating neural growth factor and protecting against neuronal cell death induced by glutamate in vitro and cerebral ischemia in vivo .
Results
B355252 has been shown to promote neurite growth and differentiate neuron-like NS-1 cells in vitro .
Attenuation of 6-Hydroxydopamine-Induced Cell Death
Application Summary
B355252 has been demonstrated to protect murine hippocampal neuronal HT-22 cells against 6-hydroxydopamine-induced cell death .
Results
B355252 was found to be effective in protecting murine hippocampal neuronal HT-22 cells against 6-hydroxydopamine-induced cell death .
Promoting Neurite Growth
Application Summary
B355252 shows promise in promoting neurite growth and differentiating neuron-like NS-1 cells in vitro .
Propriétés
IUPAC Name |
4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-piperazin-1-ylphenoxy)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S2/c26-23-16-24(34(30,31)28-17-19-7-3-6-18-5-1-2-10-22(18)19)33-25(23)32-21-9-4-8-20(15-21)29-13-11-27-12-14-29/h1-10,15-16,27-28H,11-14,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAVQYDOVJQDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OC3=C(C=C(S3)S(=O)(=O)NCC4=CC=CC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide | |
CAS RN |
1261576-81-1 | |
| Record name | B 355252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261576811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1261576-81-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



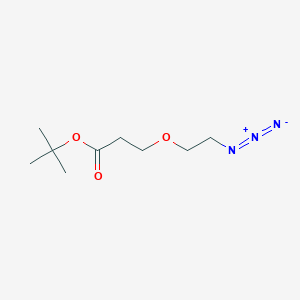
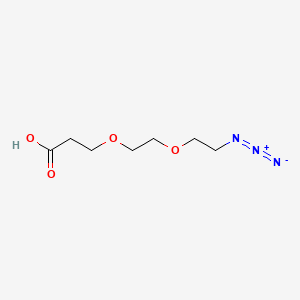
![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
